Tetrapropylphosphanium
Description
Structure
3D Structure
Properties
CAS No. |
7259-36-1 |
|---|---|
Molecular Formula |
C12H28P+ |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
tetrapropylphosphanium |
InChI |
InChI=1S/C12H28P/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1 |
InChI Key |
XOGCTUKDUDAZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[P+](CCC)(CCC)CCC |
Origin of Product |
United States |
Synthetic Methodologies for Tetrapropylphosphanium Based Compounds in Academic Contexts
Established Synthetic Pathways for Tetrapropylphosphanium Salts
The most conventional and widely adopted methods for preparing this compound salts involve the quaternization of tripropylphosphine (B1584992), followed by anion exchange to achieve a diversity of compounds.
The quaternization of phosphines is the most typical and straightforward reaction for preparing phosphonium (B103445) salts. unive.it This method involves the reaction of tripropylphosphine, a trivalent phosphorus compound, with a suitable alkylating agent, most commonly a propyl halide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion. wikipedia.org
The general reaction can be represented as: P(CH₂CH₂CH₃)₃ + CH₃CH₂CH₂-X → [P(CH₂CH₂CH₃)₄]⁺X⁻ (where X = Cl, Br, I)
Reaction conditions are typically straightforward, often involving heating an equimolar mixture of tripropylphosphine and the propyl halide, sometimes in a non-polar solvent like toluene (B28343) or acetonitrile, or under solvent-free conditions. mdpi.comchemicalbook.com For instance, the synthesis of tetrabutylphosphonium (B1682233) bromide, an analogous compound, is achieved by heating tributylphosphine (B147548) and 1-bromobutane (B133212) at 100-120°C for 10-15 hours, resulting in excellent yields. chemicalbook.com Similar conditions are applicable for the synthesis of this compound bromide. The resulting phosphonium salt often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. wikipedia.org
| Phosphine (B1218219) | Alkylating Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Tripropylphosphine | 1-Bromopropane | Acetonitrile | Reflux | This compound Bromide | High |
| Tripropylphosphine | 1-Iodopropane | Toluene | 80-100°C | This compound Iodide | High |
| Tributylphosphine | 1-Bromobutane | Solvent-free | 100-120°C, 10-15h | Tetrabutylphosphonium Bromide | Excellent chemicalbook.com |
| Tri-tert-butylphosphine | 1-Bromoalkanes | Solvent-free | 90-110°C | Alkyl(tri-tert-butyl)phosphonium Bromide | High mdpi.com |
To expand the range of this compound salts beyond halides, anion exchange, or metathesis, is a commonly employed strategy. This process allows for the replacement of the initial halide anion with a variety of other anions, thereby tuning the physical and chemical properties of the salt, such as its solubility, melting point, and stability.
The procedure is often straightforward and driven by solubility differences. A this compound halide salt is dissolved in a suitable solvent, typically water or a polar organic solvent. A solution of a salt containing the desired new anion (e.g., a sodium or potassium salt) is then added. If the newly formed this compound salt is less soluble in the solvent than the starting materials, it will precipitate and can be collected by filtration. mdpi.com
For example, to prepare this compound tetrafluoroborate, an aqueous solution of this compound bromide would be treated with sodium tetrafluoroborate. The resulting this compound tetrafluoroborate, being less water-soluble, precipitates out of the solution. mdpi.com
| Starting Salt | Anion Source | Solvent | Product | Driving Force |
|---|---|---|---|---|
| [P(C₃H₇)₄]⁺Br⁻ | NaBF₄ | Water | [P(C₃H₇)₄]⁺BF₄⁻ | Precipitation of product mdpi.com |
| [P(C₃H₇)₄]⁺Br⁻ | LiN(SO₂CF₃)₂ | Dichloromethane/Water | [P(C₃H₇)₄]⁺N(SO₂CF₃)₂⁻ | Extraction into organic phase |
| [P(C₃H₇)₄]⁺Cl⁻ | CH₃CO₂Ag | Methanol | [P(C₃H₇)₄]⁺CH₃CO₂⁻ | Precipitation of AgCl |
| [P(C₃H₇)₄]⁺Br⁻ | KOH (on ion-exchange resin) | Water/Ethanol | [P(C₃H₇)₄]⁺OH⁻ | Use of an anion-exchange resin |
Novel Synthetic Approaches and Derivatization Strategies
While traditional methods are robust, current research focuses on developing more sustainable synthetic routes and functionalizing the phosphonium cation for specialized applications.
Modern synthetic chemistry emphasizes the development of "green" methodologies that reduce waste, avoid hazardous reagents, and improve atom economy. In the context of phosphonium salt synthesis, this has led to explorations of alternatives to alkyl halides, which are often toxic and volatile.
One promising approach involves the direct use of alcohols as alkylating agents, with water being the only byproduct. For example, methodologies have been developed for the synthesis of triphenylphosphonium salts from benzyl (B1604629) alcohols using trimethylsilyl (B98337) bromide (TMSBr) as an activator, which avoids the need for pre-functionalized halides. rsc.org Adapting this to this compound would involve the reaction of tripropylphosphine with propanol (B110389) in the presence of a suitable activator.
Another green approach involves using dimethyl carbonate as a methylating agent, which is a non-toxic alternative to reagents like methyl iodide. nih.gov While this specific example is for methylation, the principle of using less hazardous dialkyl carbonates as alkylating agents is an area of active research. Catalyst-free methods, such as reacting phosphines with aryl iodonium (B1229267) salts under visible light, also represent a move towards more sustainable synthesis. researchgate.net
Creating this compound cations with specific functionalities is crucial for applications like targeted drug delivery, functionalized ionic liquids, or polymer-supported catalysts. Functionalization can be achieved in two primary ways:
"Bottom-up" Synthesis: This approach involves starting with a functionalized tripropylphosphine. For example, a tripropylphosphine bearing a hydroxyl, amino, or carboxylic acid group on one of its propyl chains can be synthesized and subsequently quaternized with a propyl halide. This preserves the functional group in the final phosphonium cation.
Post-synthetic Modification: This involves modifying the this compound cation after its formation. This is less common for simple tetraalkylphosphonium salts due to the general inertness of the alkyl chains. However, if one of the propyl groups contains a reactive site (e.g., a terminal double bond), a wide range of chemical transformations can be performed. For instance, a (3-butenyl)tripropylphosphonium cation could undergo reactions like hydroboration-oxidation to install a hydroxyl group or click chemistry if an azide (B81097) or alkyne is present. The synthesis of polymers with phosphonium pendants has been achieved through the quaternization of poly[3-(6-bromohexyl)thiophene] with tributylphosphine, demonstrating how a phosphonium moiety can be attached to a functional backbone. rsc.org
Mechanistic Studies of this compound Formation Reactions
The formation of this compound salts via the reaction of tripropylphosphine and a propyl halide is a quintessential example of an SN2 reaction. Mechanistic studies, largely conducted on analogous phosphine quaternization reactions, have elucidated the key features of this transformation.
The reaction mechanism involves a single, concerted step where the nucleophilic phosphorus atom of tripropylphosphine attacks the electrophilic α-carbon of the propyl halide. Simultaneously, the carbon-halide bond breaks, and the halide ion departs as the leaving group. This process proceeds through a trigonal bipyramidal transition state.
Key findings from mechanistic studies include:
Stereochemistry: If the reaction occurs at a chiral carbon, it proceeds with an inversion of configuration, a hallmark of the SN2 mechanism.
Solvent Effects: The reaction rate can be influenced by the solvent. While often performed in non-polar solvents or neat, polar aprotic solvents can sometimes accelerate SN2 reactions.
Leaving Group: The reaction rate is highly dependent on the leaving group, following the general trend I > Br > Cl, consistent with the halide's ability to stabilize the negative charge as it departs.
Steric Hindrance: The rate of quaternization is sensitive to steric hindrance around both the phosphorus atom and the electrophilic carbon. While tripropylphosphine is less sterically hindered than, for example, tricyclohexylphosphine, bulky alkylating agents would react more slowly. mdpi.com
Kinetic studies on the quaternization of tertiary phosphines with electron-deficient alkenes have revealed more complex stepwise mechanisms involving the formation of a zwitterionic intermediate, but for simple alkyl halides, the direct SN2 pathway is the accepted mechanism. unive.itresearchgate.net
Advanced Structural Elucidation and Conformational Analysis of Tetrapropylphosphanium Systems
Spectroscopic Methodologies for Structural Characterization
Spectroscopic techniques are pivotal in providing detailed information about the molecular structure and dynamics of tetrapropylphosphanium salts. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serve as powerful tools for characterizing these systems.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Advanced NMR spectroscopy is a cornerstone in the study of the conformational dynamics of the this compound cation in solution. Techniques such as variable temperature NMR and two-dimensional NMR (2D-NMR) provide insights into the rotational barriers and preferred conformations of the propyl chains attached to the central phosphorus atom.
While specific dynamic NMR studies on the this compound cation are not extensively reported in publicly available literature, research on analogous tetraalkylphosphonium cations indicates that the alkyl chains are flexible and undergo rapid conformational exchange at room temperature on the NMR timescale. arxiv.orgresearchgate.netresearchgate.net It is expected that at lower temperatures, the rotation around the P-C and C-C bonds would slow down, potentially allowing for the observation of distinct conformers.
Table 1: Representative NMR Data for Analogous Tetraalkylphosphonium Cations
| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | Tetraethylphosphonium Bromide | ~1.2 | multiplet | |
| ~2.3 | multiplet | |||
| ¹³C | Tetraethylphosphonium Bromide | ~7 | singlet | |
| ~16 | singlet | |||
| ³¹P | Benzyl (B1604629) triphenylphosphonium chloride | 23.3 | singlet |
Note: Data for analogous compounds are provided for illustrative purposes due to the limited availability of specific data for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting in Research
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a characteristic "molecular fingerprint" of the this compound cation, allowing for its identification and the study of its vibrational modes. These two techniques are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. researchgate.netresearchgate.netvscht.czchemanalytical.com
The FT-IR and Raman spectra of this compound salts are dominated by the vibrational modes of the propyl chains. Key spectral regions include:
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.
CH₂ and CH₃ bending vibrations: Occurring in the 1300-1500 cm⁻¹ range.
P-C stretching vibrations: These are generally found in the fingerprint region (below 1000 cm⁻¹) and are crucial for confirming the identity of the phosphonium (B103445) cation.
Table 2: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H stretch (CH₃, CH₂) | 2850 - 2970 | FT-IR, Raman |
| CH₂ scissors | ~1465 | FT-IR, Raman |
| CH₃ symmetric bend | ~1380 | FT-IR |
| P-C stretch | 650 - 800 | Raman |
Note: These are expected ranges based on general knowledge of vibrational spectroscopy and data from analogous compounds.
Diffraction Techniques for Solid-State Structure Determination
Diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid state. Single-crystal and powder X-ray diffraction are the primary methods used to study the crystal structures of this compound salts.
Single-Crystal X-ray Diffraction Studies of Tetrapropylphosphonium Salts
Although specific single-crystal structures of simple tetrapropylphosphonium salts are not widely published, studies on other tetraalkyl- and tetraarylphosphonium salts demonstrate the utility of this technique. researchgate.netnih.govmdpi.com These studies often show a tetrahedral geometry around the phosphorus atom, with the alkyl or aryl groups arranged to minimize steric hindrance. The packing of the ions in the crystal is influenced by a combination of electrostatic interactions, van der Waals forces, and, in some cases, hydrogen bonding.
Powder X-ray Diffraction for Polymorphic Investigations
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. nist.govwikipedia.orgresearchgate.netactachemscand.orgnist.gov The PXRD pattern is a characteristic fingerprint of a specific crystalline solid.
For tetrapropylphosphonium salts, PXRD can be used to:
Confirm the identity of a synthesized powder sample by comparing its diffraction pattern to a known standard.
Assess the purity of a crystalline sample.
Study phase transitions as a function of temperature or pressure.
Identify different polymorphic forms, which may have distinct physical properties.
While specific studies on the polymorphism of tetrapropylphosphonium salts are not prominent in the literature, the general methodology of PXRD is well-established for the characterization of phosphonium salts. wikipedia.org
Microscopic and Morphological Characterization in Research
Microscopic techniques, such as scanning electron microscopy (SEM), provide valuable information about the external morphology and surface features of crystalline materials. The size and shape of crystals can be influenced by the crystallization conditions. While detailed microscopic studies specifically on this compound are not readily found, the general application of SEM to crystalline organic salts is a standard characterization method. SEM images would reveal the crystal habit (e.g., needles, plates, prisms) and surface topography of this compound salts.
Electron Microscopy for Nanostructural Investigations
Electron microscopy, particularly Transmission Electron Microscopy (TEM), is a powerful technique for visualizing the nanostructural details of materials. In the context of this compound, its primary role is as an organic structure-directing agent in the synthesis of microporous materials such as zeolites. The size, charge, and shape of the this compound cation guide the arrangement of silica (B1680970) and alumina (B75360) precursors during crystallization, leading to the formation of specific zeolite framework structures with distinct pore architectures and crystal morphologies.
Research has shown that tetrapropylphosphonium, an alternative name for this compound, is utilized in the synthesis of various zeolites. While the electron microscope images the final zeolite crystal, the resulting nanostructure is a direct consequence of the templating effect of the this compound cation. For instance, its use, sometimes in combination with other SDAs, can influence the crystal size, aspect ratio, and the presence of hierarchical porosity within the zeolite.
TEM analysis of zeolites synthesized using this compound as an SDA reveals detailed information about the crystal morphology, such as whether the crystals are intergrown, have a specific aspect ratio, or possess a particular shape. This morphological control is critical for the performance of the zeolite in catalytic applications, as it affects the accessibility of active sites and the diffusion of reactants and products.
Table 1: Role of this compound as a Structure-Directing Agent in Zeolite Synthesis and Nanostructural Characterization by TEM
| Zeolite Type | Role of this compound | Nanostructural/Morphological Features Observed by TEM |
| Silicalite-1 (MFI framework) | Used as a dual-template with tetrapropylammonium (B79313) (TPA) | Homogeneous mixing of SDAs within zeolite voids, influencing the incorporation of other framework species. |
| CON framework zeolites | Potential organic structure-directing agent | Influences the formation of a structure with intersecting 12-membered and 10-membered ring structures. |
| Palladium-based catalysts on supports | Cationic agglomerating agent | TEM is used to measure the size of agglomerates of metal oxide nanoparticles formed in the presence of tetrapropylphosphonium. |
Atomic Force Microscopy for Surface Topography
In the semiconductor industry, post-CMP cleaning is a critical step to remove particulate and metallic contamination from wafer surfaces without damaging the underlying materials. This compound hydroxide (B78521) is sometimes included in these cleaning formulations as a pH adjuster and cleaning agent. google.com
AFM is employed in this context as a quality control and process development tool to analyze the surface topography of the wafer before and after cleaning. google.com By scanning the surface, AFM can detect and quantify the number and size of residual particles, assess surface roughness, and identify any potential surface damage caused by the cleaning process. The effectiveness of the cleaning composition containing this compound hydroxide is thus evaluated by the reduction in surface contamination and the preservation of a smooth surface topography, as measured by AFM.
While AFM does not directly image the this compound molecules on the surface, the resulting surface characteristics are a direct measure of the performance of the formulation in which it is a key component.
Table 2: Application of this compound in Surface Cleaning and AFM Characterization
| Application | Role of this compound Hydroxide | AFM Measurement Purpose | Key Surface Parameters Analyzed |
| Post-CMP Wafer Cleaning | Component in cleaning composition (pH adjuster, cleaning agent) | To evaluate the efficacy of the cleaning process by analyzing the surface topography. google.com | Particle count and size, surface roughness, presence of defects or etching. |
Theoretical and Computational Investigations of Tetrapropylphosphanium
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of tetrapropylphosphanium, offering a molecular-level understanding of its stability and reactivity. These methods range from Density Functional Theory (DFT) for efficient analysis of electron density to high-level ab initio calculations for precise electronic structure determination.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. dntb.gov.ua By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like tetrapropylphosphonium. dntb.gov.ua
Key insights from DFT studies on phosphonium-based cations involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.comresearchgate.net For tetraalkylphosphonium cations, the electronic structure can be tuned by varying the alkyl chain lengths. nist.gov
Below is a table illustrating typical data that can be obtained from DFT calculations for a tetraalkylphosphonium cation, using tetrabutylphosphonium (B1682233) as a close analog for illustrative purposes.
| Property | Description | Illustrative Value (for a related cation) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. ijsr.net | -8.5 eV ijsr.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. ijsr.net | 2.5 eV ijsr.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. irjweb.com | 11.0 eV |
| Partial Atomic Charge on P | The calculated partial charge on the central phosphorus atom. | +0.6 to +0.8 e |
| Partial Atomic Charge on α-C | The average partial charge on the carbon atoms directly bonded to the phosphorus. | -0.1 to -0.2 e |
Note: The values in this table are illustrative and based on general findings for tetraalkylphosphonium cations. Specific values for this compound would require dedicated DFT calculations.
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. scirp.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of molecules. mdpi.com
For phosphonium (B103445) cations, ab initio calculations can be employed to refine the understanding of electron correlation effects, which are not fully accounted for in standard DFT approaches. These high-level calculations can provide more precise values for properties such as ionization potentials, electron affinities, and interaction energies with other molecules. researchgate.net Studies on similar onium cations have shown that both the alkyl chain length and the central atom (e.g., nitrogen vs. phosphorus) can influence the electronic structure. nist.gov For instance, the electrostatic potential at the central onium atom nucleus can be directly related to experimental measurements like core-level binding energies. nist.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic properties and intermolecular interactions of this compound in various environments, particularly in ionic liquids. ucl.ac.uk
Investigation of Solvation Shells in Ionic Liquid Systems
In an ionic liquid, the this compound cation is surrounded by anions and potentially other solvent molecules, forming distinct solvation shells. The structure of these solvation shells is crucial for understanding the macroscopic properties of the ionic liquid, such as viscosity and conductivity. rsc.org
MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom. researchgate.netacs.org The positions of the peaks in the RDFs correspond to the locations of the solvation shells. For tetraalkylphosphonium-based ionic liquids, RDFs between the central phosphorus atom of the cation and the anions reveal the structure of the first and subsequent solvation shells. unipa.itnih.gov The integration of the first peak of the RDF provides the coordination number, which is the average number of anions in the first solvation shell of the cation. nd.edu Studies on similar tetraalkylphosphonium chlorides have shown a large solvation shell around the phosphorus atom. rsc.org
The following table summarizes the type of information that can be extracted from MD simulations regarding the solvation of this compound.
| Parameter | Description | Typical Findings for Tetraalkylphosphonium Cations |
| First Solvation Shell Radius | The distance from the central P atom to the first peak in the P-anion RDF. unipa.it | Varies depending on the anion size, typically in the range of 4-7 Å. rsc.org |
| Coordination Number | The average number of anions in the first solvation shell, obtained by integrating the first RDF peak. nd.edu | Can range from 4 to 8, depending on the specific cation-anion pair and the definition of the first solvation shell. nd.edu |
| Solvation Shell Structure | The spatial arrangement of anions around the cation. | Anions tend to be located in the regions between the alkyl chains. |
Simulation of Interionic Interactions and Transport Phenomena
MD simulations are also instrumental in quantifying the interactions between ions and in studying transport phenomena such as diffusion and conductivity. The strength of the interaction between the this compound cation and the surrounding anions directly influences the transport properties of the ionic liquid. researchgate.net
The interionic interaction energy can be calculated from the simulation trajectory, providing a measure of the cohesion of the ionic liquid. nd.edu Transport properties are typically derived from the analysis of the mean square displacement (MSD) of the ions over time. The self-diffusion coefficient of the this compound cation and the corresponding anion can be calculated from the slope of the MSD curve. The ionic conductivity can then be estimated from the diffusion coefficients using the Nernst-Einstein equation. ucl.ac.uk For phosphonium-based ionic liquids, it has been observed that properties like viscosity and conductivity are highly dependent on the molecular structure of the cation and the nature of the anion. ucl.ac.ukresearchgate.net
Predictive Modeling of this compound’s Behavior in Complex Systems
Predictive modeling aims to establish relationships between the molecular structure of a compound and its macroscopic properties. rsc.org For ionic liquids, these models are particularly valuable for designing new materials with tailored properties for specific applications. nih.gov While specific predictive models for this compound are not widely reported, the general methodologies can be applied to this cation.
Quantitative Structure-Property Relationship (QSPR) models are a common approach where statistical methods are used to correlate molecular descriptors with experimental data. nih.gov These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and quantum-chemical parameters. For phosphonium salts, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict properties like antimicrobial activity. A similar approach could be used to predict the physicochemical properties of this compound-based ionic liquids, such as density, viscosity, and conductivity.
More advanced predictive models for ionic liquids often employ machine learning algorithms, such as artificial neural networks, support vector machines, and random forests. unipa.it These models can handle complex, non-linear relationships between molecular features and properties. nih.gov For instance, machine learning models have been developed to predict the ionic conductivity of a wide range of ionic liquids based on the structural features of the constituent cations and anions. nih.gov Such a model could be trained on a dataset of phosphonium-based ionic liquids to predict the behavior of systems containing this compound. The development of these predictive models is crucial for accelerating the discovery and optimization of ionic liquids for various technological applications. rsc.org
Research on Tetrapropylphosphanium in Catalysis
Phase Transfer Catalysis (PTC) Research Applications
Phase transfer catalysis is a powerful technique in synthetic chemistry that enables or accelerates reactions between reactants located in different phases, typically an aqueous and an organic phase. Tetrapropylphosphanium salts are effective phase transfer catalysts due to the lipophilic nature of the tetrapropylphosphonium cation, which allows it to transport anions from the aqueous phase into the organic phase where the reaction occurs.
Design and Mechanism of Tetrapropylphosphonium-Based Phase Transfer Catalysts
The efficacy of tetrapropylphosphonium-based phase transfer catalysts is rooted in their structure. The central phosphorus atom is bonded to four propyl groups, creating a sterically shielded, positively charged cation. This lipophilic exterior allows the cation to be soluble in organic solvents. The mechanism of catalysis involves the exchange of its associated anion (e.g., bromide, chloride) with the anion of a reactant in the aqueous phase. This newly formed ion pair, containing the reactant anion, is then transported into the organic phase.
In the organic phase, the reactant anion is weakly associated with the bulky tetrapropylphosphonium cation, rendering it highly "naked" and therefore more nucleophilic and reactive. After the anion reacts with the organic substrate, the tetrapropylphosphonium cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle. The efficiency of this process is dependent on several factors, including the lipophilicity of the cation and the nature of the anion.
Application in Environmentally Benign Organic Synthesis
The use of tetrapropylphosphonium-based phase transfer catalysts aligns with the principles of green chemistry. These catalysts often allow for the use of water as a solvent, reducing the need for volatile and often toxic organic solvents. Reactions can frequently be carried out under milder conditions, such as lower temperatures and atmospheric pressure, leading to reduced energy consumption.
Furthermore, PTC systems utilizing tetrapropylphosphonium salts can enable the use of inexpensive and environmentally benign inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, in an aqueous phase, eliminating the need for hazardous and moisture-sensitive bases in the organic phase. This approach simplifies work-up procedures and minimizes the generation of hazardous waste.
Enantioselective Phase Transfer Catalysis with Chiral Counterions
A significant area of research has been the development of enantioselective phase transfer catalysis, where a chiral catalyst is used to produce a single enantiomer of a chiral product. While the tetrapropylphosphonium cation itself is achiral, it can be paired with a chiral anion to create a chiral ion pair catalyst. This chiral environment can then induce enantioselectivity in the reaction taking place in the organic phase.
Alternatively, chiral modifications can be made to the phosphonium (B103445) salt itself, though this is less common for tetrapropylphosphonium. The primary approach involves the in-situ formation of a chiral complex between the achiral tetrapropylphosphonium cation and a chiral counterion derived from, for example, chiral acids or alcohols. The degree of enantioselectivity achieved is highly dependent on the structure of the chiral counterion and its interaction with the substrate in the transition state.
Catalyst Recycling and Reusability Studies
The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recycle and reuse the catalyst. Tetrapropylphosphonium salts, being salts, are generally non-volatile and can often be recovered from the reaction mixture. One common strategy for recycling involves the separation of the aqueous phase, which contains the catalyst, from the organic phase containing the product. The aqueous catalyst solution can then be reused in subsequent reaction batches.
However, challenges such as catalyst leaching into the organic phase or deactivation over multiple cycles can occur. Research in this area focuses on developing more robust recycling strategies, such as immobilization of the tetrapropylphosphonium catalyst on a solid support (e.g., polymers, silica). This heterogenization allows for easy separation of the catalyst by filtration and can lead to improved stability and reusability.
| Catalyst System | Reaction Type | Recycling Method | Reusability (Cycles) | Ref. |
| Tetrapropylphosphonium bromide | Nucleophilic substitution | Aqueous phase separation | 3-5 | mdpi.com |
| Immobilized Tetrapropylphosphonium chloride | Alkylation | Filtration | >10 |
Role in Homogeneous Catalysis Research
In homogeneous catalysis, where the catalyst and reactants are in the same phase, the role of tetrapropylphosphonium is typically different from its function in PTC. It is not commonly employed as a direct ligand that coordinates to the metal center.
Ligand Design and Metal Complexation Studies
There is limited evidence in the scientific literature of the intentional design of ligands for homogeneous catalysis that are based on the tetrapropylphosphonium cation. The saturated alkyl groups and the positive charge on the phosphorus atom make it a poor candidate for direct coordination to a metal center, which typically favors electron-donating, neutral ligands.
| Catalytic System | Role of Tetrapropylphosphonium | Reaction Type | Effect |
| Palladium Nanoparticles | Stabilizer | Suzuki Cross-Coupling | Prevents agglomeration and precipitation of nanoparticles |
| Rhodium Complex | Counter-ion | Hydroformylation | Influences catalyst solubility and stability |
Catalyst Support and Activation Mechanisms
This compound, as a member of the broader class of tetraalkylphosphonium salts, plays a significant role not as a traditional inert support, but as an active stabilizing agent for catalytically active metal nanoparticles. nih.govcore.ac.uk This function is crucial in creating stable and highly efficient catalyst systems, particularly in the form of phosphonium ionic liquids (PILs).
The primary mechanism of support and activation involves the stabilization of metal nanoparticles, such as palladium (Pd) and gold (Au), against agglomeration. nih.govmdpi.com This stabilization arises from a combination of electrostatic and steric effects. Research indicates that in tetraalkylphosphonium halide ionic liquids, the halide anions (e.g., Br⁻, Cl⁻) adsorb strongly onto the coordinatively unsaturated surface of the metal nanoparticles. Simultaneously, the bulky this compound cations provide a steric shield around the nanoparticles, physically preventing them from sintering into larger, less active particles. nih.gov This dual action ensures the nanoparticles remain small and uniformly dispersed, which is critical for maintaining a large, catalytically active surface area. mdpi.com
Activation of these catalytic systems is intrinsically linked to this stabilization. By preventing the deactivation of the catalyst through sintering, the phosphonium salt ensures sustained activity over multiple catalytic cycles. nih.govrsc.org Furthermore, the structure of the phosphonium salt itself can influence the environment around the nanoparticle, affecting the accessibility of reactants to the active sites and thereby modulating the catalytic activity. mdpi.com Studies on various sterically hindered tetraalkylphosphonium salts have shown their effectiveness in stabilizing very small Pd nanoparticles (2-6 nm), which exhibit high catalytic activity in reactions like the Suzuki cross-coupling. mdpi.com
| Phosphonium Salt Stabilizer | Alkyl Chain Structure | Average PdNP Size (nm) | Size Distribution | Key Finding |
|---|---|---|---|---|
| Alkyl(tri-tert-butyl)phosphonium series | Variable long alkyl chains (C2 to C20) with bulky tri-tert-butyl head | 2.0 - 6.4 | Narrow | Excellent stabilization of small, catalytically active nanoparticles; prevents agglomeration during catalytic reactions. mdpi.com |
| Tetraalkylphosphonium Halides | Symmetrical alkyl chains (e.g., propyl, butyl) | Not specified | High uniformity | Halide anion adsorption to the nanoparticle surface provides strong electrostatic stabilization. nih.gov |
Involvement in Heterogeneous Catalysis Research
This compound and related tetraalkylphosphonium compounds are integral to modern heterogeneous catalysis research, primarily in two distinct but significant capacities: as templates for the synthesis of solid catalysts and as stabilizers for nanoparticle catalysts. Their unique chemical properties allow for the precise design of catalytic materials with tailored functionalities.
One of the most important applications of this compound is its use as an Organic Structure-Directing Agent (OSDA) in the synthesis of zeolites. rsc.orgmdpi.com Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts in the chemical and petrochemical industries. The final structure and properties of a synthetic zeolite are heavily influenced by the OSDA used during its crystallization. rsc.orgupv.es
Tetrapropylphosphonium (TPP) cations can direct the formation of specific zeolite frameworks. A particularly innovative approach is the "dual-template" method, where TPP is used in conjunction with a nitrogen-containing OSDA, such as tetrapropylammonium (B79313) (TPA). researchgate.netresearchgate.net This strategy allows for the synthesis of phosphorus-modified zeolites. By carefully controlling the ratio of the phosphonium and ammonium (B1175870) templates in the synthesis gel, researchers can precisely control the amount of phosphorus that gets incorporated into the final zeolite structure. researchgate.net Unlike many OSDAs that are completely removed during a high-temperature calcination step to open the zeolite pores, the phosphorus from the TPP cation can remain within the zeolite framework, chemically modifying the material and enhancing its properties, such as thermal and hydrothermal stability. researchgate.netresearchgate.net
The incorporation of this compound during synthesis directly impacts the surface chemistry and the nature of the active sites of the resulting catalytic material. When used as an OSDA in zeolite synthesis, the resulting phosphorus incorporation modifies the framework's chemical composition (e.g., the Si/Al/P ratio), which in turn tunes the acidity of the zeolite—a critical parameter for many catalytic applications. researchgate.net The choice of a phosphonium-based OSDA can influence the arrangement and distribution of these acidic active sites. rsc.org
Characterization of these modified surfaces and active sites is crucial for understanding the catalyst's behavior. Advanced analytical techniques are employed to probe the chemical environment within the catalyst. For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹⁹F NMR and ²⁹Si NMR, can identify specific chemical species and their locations within the zeolite framework, such as the presence of penta-coordinated silicon sites that may form in the presence of fluoride (B91410) anions during synthesis. upv.es X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique used to determine the elemental composition and the oxidation states of atoms on the catalyst surface, providing direct insight into the nature of the active sites. epj-conferences.orgmdpi.com
Mechanistic Investigations of Catalytic Transformations
Understanding the precise mechanism by which tetrapropylphosphonium influences catalytic reactions is a key area of research. Its role can range from being a passive structure-directing influence to an active participant in the catalytic cycle.
In nanoparticle catalysis, mechanistic studies suggest that tetraalkylphosphonium-stabilized nanoparticles function as a "reservoir" for catalytically active species. For example, in palladium-catalyzed cross-coupling reactions, the mechanism is believed to involve the dynamic leaching of soluble, molecular palladium species from the surface of the nanoparticle. mdpi.com These highly active species then participate in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), after which they may redeposit onto the nanoparticle. The phosphonium salt, by stabilizing the nanoparticle reservoir, ensures a steady supply of these active species. mdpi.com
In other systems, phosphonium salts can play a more direct mechanistic role. Bifunctional phosphonium salt catalysts have been shown to facilitate reactions through a dual activation mechanism, using hydrogen bonding and ion-pair interactions to activate both the nucleophile and the electrophile simultaneously. rsc.org
For reactions catalyzed by zeolites synthesized using tetrapropylphosphonium, the catalytic mechanism is indirectly but powerfully controlled by the structural and chemical properties imparted by the OSDA. The modified acidity, pore structure, and distribution of active sites dictated by the phosphonium template will determine the pathway of a given reaction, for instance by selectively stabilizing certain transition states or reaction intermediates within the zeolite's pores. rsc.org Theoretical methods, such as Density Functional Theory (DFT) calculations, are increasingly used to probe these mechanisms at a molecular level, providing insights into how the catalyst structure influences reaction pathways and activation energies. researchgate.net
Tetrapropylphosphanium As a Constituent in Functional Materials Research
Development and Study of Phosphonium-Based Ionic Liquids (PILs)
Phosphonium-based ionic liquids (PILs) are a class of molten salts with melting points below 100°C, composed of a phosphonium (B103445) cation and an organic or inorganic anion. uq.edu.au Tetrapropylphosphanium is a key cation in the synthesis of these materials, which are noted for their high thermal stability and wide electrochemical windows. uq.edu.au
The properties of PILs can be precisely tuned by modifying the structure of the cation and the choice of the anion. The symmetrical nature of the this compound cation influences the packing of the ions, which in turn affects the physical properties of the resulting ionic liquid. By strategically pairing the this compound cation with different anions, researchers can design ionic liquids with specific characteristics, such as viscosity, conductivity, and solubility, tailored for particular applications. uq.edu.au
The selection of the anion is a primary tool for tuning the properties of phosphonium ionic liquids. For instance, the use of anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can lead to PILs with lower viscosities and higher conductivities compared to those with larger or more coordinating anions. The interplay between the this compound cation and various anions allows for the creation of a vast library of ionic liquids with a wide range of physicochemical properties.
Studies have shown that the conductivity of tetrapropylphosphonium-based electrolytes is influenced by factors such as temperature and the nature of the anion. As temperature increases, the viscosity of the ionic liquid decreases, leading to higher ionic mobility and consequently, increased conductivity. The choice of anion also plays a significant role; for example, ionic liquids with the bis(fluorosulfonyl)imide ([FSI]⁻) anion tend to exhibit higher conductivity than their bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) counterparts due to the smaller size and lower viscosity of the former. helsinki.fi
Transport Properties of Selected Tetraalkylphosphonium-Based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) | Conductivity (mS/cm) |
|---|---|---|---|
| [P₂₂₂₄][FSI] | 25 | 34 | 8.7 |
| [P₂₂₂₈][FSI] | 25 | 55 | 5.2 |
| [P₂₂₂₈][TFSI] | 25 | 63 | 3.4 |
Note: [P₂₂₂₄] = triethyl-n-butylphosphonium, [P₂₂₂₈] = triethyl-n-octylphosphonium. Data extracted from a study on phosphonium-based ionic liquids for battery applications. helsinki.fi
This compound-based ionic liquids have emerged as promising media for various chemical processes. Their low vapor pressure makes them environmentally benign alternatives to volatile organic solvents. Furthermore, their high thermal stability allows for their use in reactions that require elevated temperatures.
In the realm of catalysis, these ionic liquids can act as both solvents and catalysts, or as catalyst supports. They have been investigated for their potential in a range of reactions, including C-C cross-coupling reactions and hydrogenations. The ability to tune the properties of the ionic liquid allows for the optimization of reaction conditions to enhance catalytic activity and selectivity.
Application in Advanced Separation Processes Research
The unique properties of this compound salts and their corresponding ionic liquids make them valuable in the field of advanced separation processes. Their ability to selectively interact with different molecules and ions forms the basis for their application in extraction and membrane-based separations.
This compound salts have been effectively employed as extractants in solvent extraction processes for the separation of metal ions. For instance, specific tetraalkylphosphonium chlorides have demonstrated high efficiency in the extraction of zinc(II) and iron(III) from acidic solutions. The mechanism of extraction often involves the formation of a metal-containing complex with the phosphonium salt in an organic phase, allowing for its separation from an aqueous phase.
Research has shown that the efficiency of metal ion extraction can be very high, with some systems achieving over 90% extraction in a single stage. The selectivity of the extraction process can also be tuned by modifying the structure of the phosphonium salt and the composition of the aqueous and organic phases.
Extraction Efficiency of Metal Ions using Tetraalkylphosphonium Salts
| Phosphonium Salt | Metal Ion | Extraction Efficiency (%) |
|---|---|---|
| Trihexyl(tetradecyl)phosphonium chloride | Zinc(II) | ~98 |
| Trihexyl(tetradecyl)phosphonium chloride | Iron(III) | ~95 |
Note: Data represents typical extraction efficiencies from acidic solutions.
In membrane science, this compound-based materials are being explored for the development of highly selective membranes for gas and ion separations. Ionic liquid-based membranes, where a phosphonium ionic liquid is incorporated into a polymer matrix, have shown promise for the separation of carbon dioxide (CO₂) from other gases like nitrogen (N₂) and methane (B114726) (CH₄).
The high solubility of CO₂ in many phosphonium ionic liquids, coupled with the tunable nature of these materials, allows for the design of membranes with both high permeability and selectivity. The this compound cation can influence the morphology of the membrane and the transport pathways for gas molecules. Research in this area is focused on optimizing the composition of these membranes to enhance their separation performance for industrial applications such as natural gas sweetening and carbon capture.
Gas Separation Performance of a Representative Polymer/Ionic Liquid Membrane
| Gas Pair | Permeability (Barrer) | Selectivity |
|---|---|---|
| CO₂/N₂ | 156.5 | 16.1 |
Note: Data is for a Pebax-based mixed-matrix membrane containing a metal-organic framework and is provided for illustrative purposes of the performance of advanced membrane materials. mdpi.com 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Research in Polymer Chemistry and Materials Science
The exploration of tetrapropylphosphonium moieties within polymer chemistry and materials science has opened new avenues for the development of functional materials. Although research specifically detailing monomers with a tetrapropylphosphonium cation is not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous tetra-alkylphosphonium compounds. These related studies provide a strong foundation for understanding the potential roles and behaviors of tetrapropylphosphonium as a constituent in polymer synthesis. The focus of this research has largely been on leveraging the unique properties conferred by the phosphonium cation, such as ionic conductivity, thermal stability, and antimicrobial activity, into polymeric structures.
Role as a Monomer or Additive in Polymer Synthesis
While specific examples of tetrapropylphosphonium being used as a primary monomer are scarce in available research, the broader class of tetra-alkylphosphonium salts has been successfully incorporated into polymer chains. These are typically vinyl or styrenic monomers functionalized with a phosphonium group. The synthetic strategy often involves the quaternization of a suitable phosphine (B1218219) with a monomer containing a reactive halide.
In a representative study, phosphonium-based zwitterionic monomers were synthesized and subsequently polymerized using controlled free-radical methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While this particular study focused on monomers with tri-n-butyl and tri-n-octyl phosphonium groups, the principles are directly applicable to a hypothetical tetrapropylphosphonium-containing monomer. The polymerization of these monomers was shown to be well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions.
The following interactive data table summarizes the results from the RAFT polymerization of phosphonium sulfonate zwitterionic monomers, which serve as a close proxy for the expected behavior of a tetrapropylphosphonium-based monomer.
Data adapted from studies on analogous tetra-alkylphosphonium monomers.
As an additive, tetrapropylphosphonium salts, particularly those that are ionic liquids, can influence polymerization processes. For instance, phosphonium-based ionic liquids can act as solvents or catalysts in certain polymerization reactions, potentially affecting the rate of polymerization and the properties of the resulting polymer. Their thermal stability makes them suitable for polymer processing at elevated temperatures.
Investigation of Polymerization Mechanisms and Kinetics
The investigation of polymerization mechanisms and kinetics for monomers containing tetra-alkylphosphonium groups has largely been within the framework of controlled radical polymerization techniques. These methods, such as RAFT and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined architectures.
For the RAFT polymerization of styrenic-based phosphonium monomers, studies have shown that the polymerization proceeds in a controlled fashion. researchgate.net This is evidenced by a linear increase of the number-average molecular weight (Mn) with monomer conversion and the maintenance of a narrow molecular weight distribution (low dispersity, Đ). The kinetics of these polymerizations typically follow a pseudo-first-order rate law with respect to the monomer concentration, which is characteristic of a controlled polymerization process where the concentration of propagating radicals remains constant.
In the context of Ring-Opening Metathesis Polymerization (ROMP), oxanorbornene-based monomers functionalized with tripropylphosphonium groups have been successfully polymerized using a Grubbs third-generation catalyst. rsc.org The completion of the polymerization was confirmed by the disappearance of the monomer's olefinic proton peaks in ¹H NMR spectra. rsc.org While detailed kinetic studies for this specific system are not provided, the successful synthesis of the polymer demonstrates the viability of this mechanistic pathway.
The general mechanism for the RAFT polymerization of a hypothetical vinyl monomer containing a tetrapropylphosphonium group would involve the following key steps:
Initiation: A standard radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a growing polymer chain.
Chain Transfer: The growing polymer chain radical reacts with the RAFT agent, leading to the formation of a dormant species and a new radical. This new radical can then initiate the growth of another polymer chain.
Re-initiation and Propagation: The newly formed radical adds to monomer units, propagating the polymer chain.
Equilibrium: A rapid equilibrium is established between the active (propagating) radicals and the dormant species. This equilibrium ensures that all chains grow at a similar rate, leading to a low dispersity.
Termination: As in conventional free-radical polymerization, termination occurs through the combination or disproportionation of two radical species, though this is a less frequent event in a well-controlled RAFT polymerization.
The kinetics of such a polymerization can be described by the following general rate law for a controlled radical polymerization:
Rate = kp[M][P•]
where:
kp is the rate constant for propagation
[M] is the monomer concentration
[P•] is the concentration of propagating radicals
In a controlled polymerization, the concentration of propagating radicals is kept low and relatively constant, leading to a linear relationship between ln([M]₀/[M]t) and time, confirming first-order kinetics with respect to the monomer.
The following table presents a summary of the expected kinetic behavior for the controlled polymerization of a tetrapropylphosphonium-based monomer, based on findings from analogous systems.
While specific rate constants and activation energies for the polymerization of a tetrapropylphosphonium monomer are not available in the current literature, the qualitative kinetic data from related phosphonium-based monomers strongly suggest that such a monomer would be amenable to controlled polymerization techniques, allowing for the synthesis of well-defined functional polymers.
Reactivity and Stability Studies of Tetrapropylphosphanium in Academic Investigations
Thermal Stability Investigations in Diverse Research Environments
The thermal integrity of tetrapropylphosphanium salts is a critical parameter influencing their applicability in high-temperature processes. Academic studies on analogous tetraalkylphosphonium ionic liquids have established that these compounds generally exhibit high thermal stability, often with decomposition temperatures exceeding 300°C. researchgate.net However, the actual stability is not an intrinsic property of the cation alone but is significantly influenced by experimental conditions and the nature of the associated anion. bangor.ac.uk
Decomposition Pathways and Products Analysis
Research into the thermal degradation of tetraalkylphosphonium salts indicates that a primary decomposition pathway involves the elimination of one of the alkyl groups. researchgate.net At elevated temperatures, the cation breaks down, typically forming a trialkylphosphine and hydrocarbon fragments. For instance, studies on the decomposition of trihexyl(tetradecyl)phosphonium-based ionic liquids have identified organophosphorus fragments and the corresponding hydrocarbon arms as major decomposition products. researchgate.net
Influence of Anion and Environmental Factors on Thermal Integrity
Environmental factors also have a pronounced effect. Thermogravimetric analysis (TGA) performed in an inert nitrogen atmosphere typically shows higher decomposition temperatures compared to when the analysis is conducted in the presence of oxygen. researchgate.net The presence of oxygen can lead to oxidative decomposition at lower temperatures. researchgate.net Furthermore, the heating rate used in TGA studies can affect the observed onset of decomposition; faster heating rates can overestimate the long-term thermal stability of the compound. bangor.ac.uk
Table 1: General Thermal Stability of Representative Phosphonium (B103445) Salts
| Cation Type | Anion | Typical Decomposition Onset (Tonset) | Atmosphere |
|---|---|---|---|
| Tetraarylphosphonium | bis(trifluoromethylsulfonyl)imide | > 300°C | Air |
| Fluorinated Phosphonium | Chloride | ~198°C | N/A |
| Fluorinated Phosphonium | bis(trifluoromethylsulfonyl)imide | ~389°C | N/A |
Note: This table presents data for analogous phosphonium compounds to illustrate general trends, as specific TGA data for tetrapropylphosphonium was not available in the cited literature.
Electrochemical Stability and Window Characterization in Research Applications
Phosphonium-based ionic liquids are frequently investigated for electrochemical applications, such as in batteries and capacitors, due to their potential for wide electrochemical stability windows (ESWs). The ESW represents the voltage range within which the electrolyte remains stable without being oxidized or reduced.
Voltammetric Studies for Electrochemical Limits
Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical limits of electrolytes. For phosphonium ionic liquids, the electrochemical window is generally wide, often reported to be in the range of 4 to 6 Volts. This wide window makes them suitable for use with high-voltage electrode materials. For example, research on electrolytes containing the trihexyl(tetradecyl)phosphonium cation has demonstrated stability up to 4 V vs. Li⁺/Li⁰. Other studies utilizing phosphonium salts in carbon paste electrodes have reported electrochemical windows as wide as 5.6 V.
While specific CV data for a tetrapropylphosphonium salt is not detailed in the reviewed academic literature, it is expected to exhibit a similarly wide electrochemical window, characteristic of tetraalkylphosphonium cations. The precise limits would be dependent on the purity of the salt, the nature of the anion, and the working electrode material used in the voltammetric study.
Electrode Interface Phenomena and Stability
The stability of the interface between the electrode and the tetrapropylphosphonium-based electrolyte is crucial for the performance and longevity of electrochemical devices. Instability at this interface can lead to the formation of resistive layers, degradation of the electrolyte, and reduced device efficiency. In applications like lithium-ion batteries, the phosphonium cation's stability at the highly reductive potential of the lithium metal or graphite (B72142) anode is a key area of investigation. Research on various phosphonium ionic liquids indicates that they can be more stable against reduction than some conventional organic carbonate solvents. However, the specific interactions and the potential for the formation of a stable solid electrolyte interphase (SEI) with tetrapropylphosphonium cations require further dedicated study.
Chemical Reactivity and Derivatization Research
The chemical reactivity of this compound is centered around the phosphorus atom and the propyl chains attached to it. Tetraalkylphosphonium salts are known to undergo a variety of reactions, making them versatile compounds in synthesis.
One of the notable reactions is their behavior in the presence of strong bases. Tetraalkylphosphonium salts can undergo alkaline cleavage when treated with bases like potassium hydroxide (B78521), leading to the formation of a tertiary phosphine (B1218219) oxide and a hydrocarbon. cymitquimica.comsacheminc.comnih.govnih.gov For this compound hydroxide, this would yield tripropylphosphine (B1584992) oxide and propane. This reactivity underscores the stability limitations of these cations in strongly basic environments.
Furthermore, tetraalkylphosphonium salts are widely used as phase transfer catalysts. cymitquimica.comnih.gov Their ability to transport anions from an aqueous phase to an organic phase facilitates a wide range of reactions, including substitutions, alkylations, and oxidations. This compound salts, with their moderate alkyl chain length, are effective in this role.
In terms of derivatization, the synthesis of phosphonium salts allows for considerable structural diversity. The quaternization of tripropylphosphine with a suitable propyl halide is the direct route to the this compound cation. lookchem.com More complex derivatization can be achieved by using functionalized alkylating agents in the synthesis, allowing for the introduction of various chemical moieties to the phosphonium core. lookchem.com This strategy is employed to create task-specific ionic liquids or phosphonium salts with tailored properties, such as enhanced stability or specific reactivity for applications like the Wittig reaction.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tripropylphosphine |
| Tripropylphosphine oxide |
| Propane |
| Propene |
| Potassium hydroxide |
Protonation/Deprotonation Behavior Studies
The protonation and deprotonation behavior of this compound is centered around the acidity of the protons on the α-carbon atoms (the carbon atoms directly bonded to the phosphorus center). While the tetrapropylphosphonium cation itself does not undergo protonation due to the absence of lone pair electrons on the phosphorus atom, the protons on the adjacent methylene (B1212753) groups can be abstracted by a strong base. This deprotonation event leads to the formation of a phosphorus ylide, a crucial reactive intermediate in organic synthesis.
The acidity of these α-protons is significantly lower than that of typical hydrocarbons, a consequence of the stabilizing effect of the adjacent positively charged phosphorus atom. However, they are not acidic enough to be removed by common bases such as hydroxide or alkoxides. The generation of the corresponding ylide, propylidenetripropylphosphorane, typically requires the use of very strong bases.
Key Research Findings:
Base Requirements: Academic studies on analogous tetraalkylphosphonium salts consistently demonstrate the necessity of strong bases for deprotonation. Organolithium reagents, such as n-butyllithium (n-BuLi) or phenyllithium (B1222949) (PhLi), are commonly employed to effect this transformation. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under anhydrous conditions to prevent the quenching of the strong base.
Ylide Formation: The deprotonation results in the formation of a propylidenetripropylphosphorane ylide. This species exists as a resonance hybrid, with contributing structures depicting a carbanion adjacent to a phosphonium cation and a structure with a phosphorus-carbon double bond (a phosphorane). The ylide is a potent nucleophile, with the negative charge concentrated on the α-carbon.
Table 1: General Conditions for Deprotonation of Tetraalkylphosphonium Salts
| Phosphonium Salt Precursor | Base | Solvent | Product |
| Tetraalkylphosphonium Halide | n-Butyllithium | THF / Diethyl Ether | Tetraalkylphosphonium Ylide |
| Tetraalkylphosphonium Halide | Phenyllithium | THF / Diethyl Ether | Tetraalkylphosphonium Ylide |
| Tetraalkylphosphonium Halide | Sodium Amide | Liquid Ammonia | Tetraalkylphosphonium Ylide |
Reactions with Various Nucleophiles and Electrophiles
The reactivity of tetrapropylphosphonium and its derived ylide is characterized by its interactions with a range of nucleophilic and electrophilic species.
Reactions with Nucleophiles:
As a quaternary phosphonium salt, the tetrapropylphosphonium cation itself is generally unreactive towards nucleophiles under standard conditions. The phosphorus center is sterically shielded by the four propyl groups, and the P-C bonds are strong. However, in its capacity as a phase-transfer catalyst, the tetrapropylphosphonium cation facilitates the reaction of nucleophiles by transporting them from an aqueous or solid phase into an organic phase where the substrate is dissolved. For instance, it can be used to catalyze nucleophilic substitution reactions where an anionic nucleophile (e.g., cyanide, halide, or carboxylate) is transferred into an organic solvent to react with an alkyl halide.
Reactions with Electrophiles:
The primary mode of reactivity of the tetrapropylphosphonium system with electrophiles occurs via its deprotonated form, the propylidenetripropylphosphorane ylide. This ylide is a strong carbon nucleophile and readily reacts with a variety of electrophiles.
Wittig Reaction with Carbonyl Compounds: The most significant reaction of phosphorus ylides is the Wittig reaction, a versatile method for the synthesis of alkenes. The propylidenetripropylphosphorane ylide reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. This initially forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene and tripropylphosphine oxide as a byproduct. The strong P=O bond formed in the phosphine oxide is a major thermodynamic driving force for this reaction.
Reactions with Other Electrophiles: Beyond carbonyl compounds, the ylide can react with other electrophilic species. For example, it can undergo nucleophilic attack on epoxides, leading to ring-opening. Reactions with alkyl halides can lead to alkylation at the α-carbon, forming a new, more substituted phosphonium salt.
Table 2: Illustrative Reactions of Tetrapropylphosphonium-Derived Ylide with Electrophiles
| Electrophile | Reagent(s) | Product Type | General Reaction |
| Aldehyde (R'CHO) | Propylidenetripropylphosphorane | Alkene | R'CH=CHCH₂CH₃ + (CH₃CH₂CH₂)₃P=O |
| Ketone (R'R''C=O) | Propylidenetripropylphosphorane | Alkene | R'R''C=CHCH₂CH₃ + (CH₃CH₂CH₂)₃P=O |
| Alkyl Halide (R'X) | Propylidenetripropylphosphorane | Substituted Phosphonium Salt | [(CH₃CH₂CH₂)₃P-CH(R')CH₂CH₃]⁺X⁻ |
Future Research Directions and Emerging Trends in Tetrapropylphosphanium Chemistry
Interdisciplinary Research with Engineering and Material Science Fields
The inherent stability and tunable nature of tetrapropylphosphanium and related tetraalkylphosphonium compounds make them prime candidates for integration into advanced materials, fostering collaboration between chemistry, material science, and engineering. A significant area of this interdisciplinary research is in the development of high-performance separation membranes. The incorporation of phosphonium-based moieties into polymer membranes has been shown to dramatically alter their physical properties and performance metrics.
For instance, research into water purification and desalination has demonstrated that modifying polyamide composite membranes with phosphonium (B103445) monomers can lead to substantial improvements in water transport without compromising thickness, which is a common limitation. One study discovered that using tetrakis(hydroxymethyl) phosphonium chloride (THPC) as a modifying monomer improved the water permeance of a polyamide membrane by approximately six times. This enhancement is attributed to the creation of additional angstrom-scale channels within the polymer matrix, facilitating the unimpeded transport of water molecules. Similarly, post-modification of polysulfone ultrafiltration membranes has been shown to increase pure water flux significantly. These findings underscore a paradigm shift where chemical modification with phosphonium compounds can create ultrapermeable membranes without the need for complex and fragile ultrathin film fabrication.
Future research will likely focus on optimizing the structure of the phosphonium component and the modification process to tailor membrane properties like hydrophilicity, pore size, and antifouling capabilities for specific separation challenges in water treatment and industrial processes.
| Membrane Type | Phosphonium Compound Used | Observed Performance Improvement | Reference |
|---|---|---|---|
| Polyamide Composite | Tetrakis(hydroxymethyl) phosphonium chloride (THPC) | ≈6-fold improvement in water permeance | |
| Polysulfone (PSf) | Tetrakis (4-carboxyphenyl) porphyrin (TCPP) | Pure water flux increased by 34% (from 455 to 614 Lm-2h-1bar-1) |
Exploration of Novel Applications in Chemical Synthesis and Green Technologies
This compound salts and their analogues are at the forefront of green chemistry, primarily due to their utility as recyclable catalysts and stable electrolytes. Their negligible vapor pressure reduces air pollution, and their high thermal stability allows them to be used in a wide range of reaction conditions.
As phase-transfer catalysts (PTCs), phosphonium salts facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), often leading to milder reaction conditions, reduced energy consumption, and the elimination of hazardous organic solvents. This catalytic action is crucial for synthesizing complex molecules and polymers with precise control over their structure.
In the domain of energy storage, phosphonium-based ionic liquids are being intensely investigated as electrolytes for advanced battery systems. Their key advantages over more traditional electrolytes include a wider electrochemical window, high thermal stability, and non-flammability. Research has shown that phosphonium ionic liquids with anions like bis(fluorosulfonyl)imide (FSI) exhibit high ionic conductivity and low viscosity, properties that are essential for efficient ion transport and, consequently, better battery performance in terms of charging and discharging rates. The electrochemical stability of these electrolytes can exceed 5 volts, making them suitable for high-voltage battery applications.
Future work is directed at synthesizing novel phosphonium ionic liquids with optimized transport properties and exploring their compatibility with next-generation electrode materials to develop safer, more efficient, and longer-lasting energy storage devices.
| Ionic Liquid | Property | Value | Application Relevance | Reference |
|---|---|---|---|---|
| Trimethyl propyl phosphonium bis(fluorosulfonyl)imide (P1113FSI) | Ionic Conductivity (Room Temp.) | 10.0 mS/cm | High charge carrier mobility for batteries | |
| Trimethyl propyl phosphonium bis(fluorosulfonyl)imide (P1113FSI) | Viscosity (Room Temp.) | 30 cP | Favorable ion transport for electrolytes | |
| Trimethyl propyl phosphonium bis(fluorosulfonyl)imide (P1113FSI) | Electrochemical Window | >5 V | Stability for high-voltage batteries | |
| Tri-n-butyloctylphosphonium salts | Thermal Stability | Up to nearly 400°C | Suitability for high-temperature catalysis |
Advanced Analytical Methodologies for In-Situ Studies
A significant trend in this compound research is the move towards understanding reaction mechanisms and material dynamics in real-time through advanced, in-situ analytical techniques. The unique physical properties of phosphonium ionic liquids, particularly their negligible vapor pressure, have enabled the use of powerful analytical tools that traditionally require high-vacuum conditions.
Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) can now be used to directly observe processes occurring within a phosphonium ionic liquid medium. This allows researchers to monitor nanoscale events, such as the formation and growth of nanoparticles, or to observe electrochemical reactions at the electrode-electrolyte interface as they happen. This direct observational capability provides unprecedented insight into how these systems function on a molecular scale.
Future research will increasingly leverage these in-situ methods to unravel complex reaction pathways, study the degradation mechanisms of electrolytes, and understand the precise role of the phosphonium cation in stabilizing catalytic nanoparticles. Coupling these experimental observations with other advanced techniques, such as in-situ Nuclear Magnetic Resonance (NMR) or Raman spectroscopy, will provide a more complete picture of the chemical and physical transformations occurring in these systems, accelerating the rational design of new materials.
Computational Chemistry’s Expanding Role in Predicting and Guiding Research
Computational chemistry has become an indispensable tool in the study of this compound and related compounds, enabling researchers to predict material properties and guide experimental efforts. Through methods like classical molecular dynamics (MD) simulations and Density Functional Theory (DFT), scientists can investigate the behavior of these systems at an atomistic level.
MD simulations are used to model the bulk properties of phosphonium ionic liquids, such as density, viscosity, and ionic conductivity, and to understand how these properties change with temperature and chemical structure (i.e., the length of the alkyl chains or the nature of the anion). These simulations provide insights into the liquid's morphology, revealing how polar and non-polar domains are organized, which in turn influences the material's dynamic properties. DFT calculations are employed to approximate molecular charge distributions, which are crucial for understanding intermolecular interactions and predicting the solubility of gases like CO2 in these liquids.
The synergy between computational modeling and experimental work is a powerful emerging trend. Predictive models can be used to screen vast libraries of potential phosphonium salt structures to identify the most promising candidates for a specific application, such as CO2 capture. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing. The expanding role of computational chemistry is shifting the research paradigm from trial-and-error discovery to a more targeted, prediction-guided approach to material design.
Design of Next-Generation Phosphonium Systems with Enhanced Functionality
Building on the insights gained from analytical and computational studies, a primary direction for future research is the design and synthesis of next-generation phosphonium systems with enhanced, pre-programmed functionalities. This involves moving beyond simple tetraalkyl structures to create "task-specific" or "functionalized" phosphonium compounds where specific chemical moieties are incorporated into the cation or anion to impart desired properties.
Examples of this design approach include:
Catalytic Functionality: Incorporating hydroxyl groups or other catalytic sites into the phosphonium structure can create bifunctional catalysts that are highly efficient for reactions like the cycloaddition of CO2 into epoxides.
Optical Properties: Synthesizing phosphonium ionic liquids with fluorescent anions can produce novel liquid fluorescent materials (LFILs) that exhibit strong photoluminescence in their pure liquid state, with potential applications in sensing and optoelectronics.
Enhanced Stability and Performance: Appending tetrakis(dialkylamino)phosphonium cations to polymer backbones has led to the development of alkaline anion exchange membranes with excellent stability in highly basic conditions, a critical requirement for fuel cells.
Reactive Templates: Designing phosphonium ionic liquids with reactive groups, such as a maleimide (B117702) moiety, allows them to serve as platforms for introducing further structural diversity through subsequent chemical reactions, creating multitask-specific materials.
This strategic design of functionality at the molecular level represents the future of phosphonium chemistry. By precisely tailoring the chemical architecture of these compounds, researchers can create advanced materials optimized for a wide array of applications, from green catalysis and energy storage to advanced separations and smart materials.
Q & A
Q. How to design a robust study comparing this compound’s efficacy to traditional PTCs (e.g., TBAB)?
- Methodological Answer :
Standardized Conditions : Fix solvent, temperature, and substrate/catalyst ratios.
Multivariate Analysis : Use DOE (Design of Experiments) to identify synergistic variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
